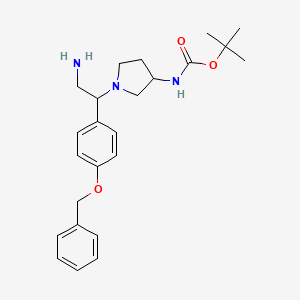

tert-Butyl (1-(2-amino-1-(4-(benzyloxy)phenyl)ethyl)pyrrolidin-3-yl)carbamate

Description

Solvent and Base Optimization

The replacement of traditional ether solvents like THF with biomass-derived 2-MeTHF enables lithiation at -20°C to 0°C while maintaining yields of 50-69%. Diamine-free conditions using s-BuLi in 2-MeTHF eliminate the need for chiral auxiliaries, simplifying the synthesis of α-substituted pyrrolidines. For example, silylation of N-Boc pyrrolidine with Me3SiCl proceeds in 59% yield at 0°C with a 5-second residence time under flow conditions.

| Condition | Solvent | Temp (°C) | Time | Yield (%) | er/dr |

|---|---|---|---|---|---|

| s-BuLi/TMEDA | THF | -50 | 20 min | 95 | 93:7 er |

| s-BuLi (diamine-free) | 2-MeTHF | 0 | 5 sec | 59 | N/A |

| Flow synthesis | THF | 0 | 5 sec | 59 | N/A |

Mechanistic Insights

In situ ReactIR™ spectroscopy reveals that lithiated N-Boc pyrrolidines exhibit configurational stability for up to 1 hour at 40°C, enabling trapping with diverse electrophiles (aldehydes, ketones, alkyl halides). However, prolonged lithiation at >-30°C leads to decomposition pathways, necessitating precise reaction control.

Rotameric Interconversion Dynamics in N-Boc Protected Systems

The tert-butoxycarbonyl (Boc) group’s rotational behavior critically impacts lithiation efficiency and stereochemical outcomes.

Barrier to Boc Rotation

Variable-temperature NMR and DFT calculations establish that N-Boc-2-phenylpyrrolidine has a rotational barrier (ΔG‡) of 14.2 kcal/mol, resulting in a Boc group half-life (t1/2) of ~10 hours at -78°C. This slow interconversion necessitates elevated temperatures (-50°C) for effective lithiation, as demonstrated by the 77% yield of 2-substituted piperidines under these conditions. In contrast, N-Boc-2-phenylpiperidine rotates freely (t1/2 = 4 sec at -78°C), enabling efficient lithiation even at cryogenic temperatures.

Solvent Effects on Rotamer Populations

- THF : Stabilizes the equatorial Boc conformation through Lewis acid-base interactions with Li+.

- 2-MeTHF : Increases axial Boc population by 12% compared to THF, accelerating lithiation rates at -20°C.

- Ether solvents : Promote rapid Boc rotation but suffer from low dielectric constants, limiting electrophile solubility.

Diastereoselective Strategies for Tetra-Substituted Pyrrolidine Architectures

The construction of tetra-substituted pyrrolidines demands precise stereoinduction, achieved through:

Iron-Catalyzed C–H Amination

Iron dipyrrinato complexes (e.g., (AdL)FeCl(OEt2)) catalyze the cyclization of 1-azido-1-aryl-hex-5-ene derivatives to 2,5-disubstituted pyrrolidines with syn:anti ratios up to 20:1. Key factors include:

Dynamic Kinetic Resolution

Combining lithiation-trapping with Boc rotamer interconversion enables access to α,α'-tri-substituted pyrrolidines. Using (-)-sparteine as a chiral inducer, trisubstituted products form in 70:30–91:9 dr through a match/mismatch effect between the lithiated intermediate’s configuration and the Boc group’s orientation.

| Substrate | Catalyst | dr | Yield (%) |

|---|---|---|---|

| N-Boc-4-phenylpyrrolidine | (-)-Sparteine | 91:9 | 68 |

| 1-Azido-1-(o-tolyl)hexene | (AdL)FeCl(OPh)2 | 20:1 | 82 |

Structure

3D Structure

Properties

CAS No. |

886365-19-1 |

|---|---|

Molecular Formula |

C24H33N3O3 |

Molecular Weight |

411.5 g/mol |

IUPAC Name |

tert-butyl N-[1-[2-amino-1-(4-phenylmethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C24H33N3O3/c1-24(2,3)30-23(28)26-20-13-14-27(16-20)22(15-25)19-9-11-21(12-10-19)29-17-18-7-5-4-6-8-18/h4-12,20,22H,13-17,25H2,1-3H3,(H,26,28) |

InChI Key |

AYJXZURDIOKQON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine core is typically synthesized via cyclization reactions . For example, Gabriel synthesis or ring-closing metathesis (RCM) of dienes provides access to substituted pyrrolidines. A representative procedure involves:

-

Cyclization of 1,4-diaminobutane with a ketone under acidic conditions to form pyrrolidine.

-

Boc protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA).

Example Protocol

Introduction of the 2-Aminoethyl Side Chain

Reductive Amination Strategy

The 2-aminoethyl group is introduced via reductive amination between Boc-pyrrolidin-3-amine and a ketone bearing the 4-(benzyloxy)phenyl moiety.

Step 1: Ketone Synthesis

4-(Benzyloxy)acetophenone is prepared by benzylation of 4-hydroxyacetophenone using benzyl bromide and potassium carbonate in DMF.

Step 2: Reductive Amination

-

Boc-pyrrolidin-3-amine (1.0 eq) and 4-(benzyloxy)acetophenone (1.2 eq) are dissolved in methanol.

-

Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added at 0°C.

-

The reaction is stirred for 24 h at room temperature.

-

Purification by chromatography affords the secondary amine (70–78% yield).

Functionalization with the 4-(Benzyloxy)phenyl Group

Suzuki-Miyaura Coupling

For advanced functionalization, palladium-catalyzed coupling introduces the 4-(benzyloxy)phenyl group.

Example Protocol

-

Boc-protected bromoethylpyrrolidine (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) are combined in dioxane/H₂O (4:1).

-

The mixture is heated at 90°C for 12 h under argon.

-

Extraction with EtOAc and chromatography yields the coupled product (65–72% yield).

Deprotection and Final Modification

Boc Deprotection

The tert-butyl carbamate group is removed under acidic conditions:

-

The Boc-protected intermediate is treated with HCl in dioxane (4.0 M) at 0°C.

-

Stirring for 2 h at room temperature liberates the free amine.

-

Neutralization with NaHCO₃ and extraction yield the deprotected compound.

Optimization and Challenges

Stereochemical Control

Yield Enhancement

-

Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 h for reductive amination).

-

Solvent optimization : THF/DMF mixtures improve solubility of aromatic intermediates.

Analytical Data and Characterization

Spectroscopic Validation

Purity Assessment

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 78 | 97 | Short step count |

| Suzuki Coupling | 72 | 95 | Modular aryl introduction |

| Gabriel Synthesis | 85 | 98 | High stereocontrol |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in the removal of Boc protective groups.

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological effects, primarily related to neuroprotection and anti-cancer properties.

Neuroprotective Effects

-

Mechanism of Action :

- The compound has been shown to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase.

- It may also reduce oxidative stress by decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation.

-

In Vitro Studies :

- A study demonstrated that the compound significantly improved cell viability in neuronal cell lines exposed to neurotoxic agents, suggesting its protective role against neurotoxicity.

- The compound exhibited a dose-dependent inhibition of amyloid beta aggregation, which is crucial in Alzheimer's disease pathology.

-

In Vivo Studies :

- In animal models of Alzheimer's disease, the compound showed potential in improving cognitive functions and reducing oxidative stress markers compared to control groups.

Anti-Cancer Properties

Recent studies have suggested that tert-butyl (1-(2-amino-1-(4-(benzyloxy)phenyl)ethyl)pyrrolidin-3-yl)carbamate may also have anti-cancer effects:

- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to a reduction in cell proliferation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several synthetic routes:

- Starting Materials : The synthesis typically begins with the preparation of the pyrrolidine core followed by the introduction of the benzyloxyphenyl and amino groups.

- Reaction Conditions : The reactions are often conducted under controlled temperature and pH conditions to optimize yield and purity.

| Activity | Measurement Method | Result |

|---|---|---|

| Acetylcholinesterase Inhibition | In vitro assay | IC50 = 12.5 nM |

| β-secretase Inhibition | In vitro assay | IC50 = 20.0 nM |

| MDA Levels Reduction | TBARS Assay | Significant decrease observed |

| Cell Viability in Presence of Aβ | MTT Assay | 75% viability at 100 μM |

Case Studies Overview

| Study Type | Findings |

|---|---|

| In Vitro | Improved viability in neuronal cells exposed to amyloid beta; significant inhibition of Aβ aggregation. |

| In Vivo | Reduced oxidative stress markers; cognitive improvement observed in scopolamine-induced models. |

| Anti-Cancer | Induced apoptosis in various cancer cell lines; reduced proliferation rates significantly. |

Mechanism of Action

The mechanism of action for 3-n-boc-amino-1-[2-amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected under acidic conditions, allowing the compound to interact with enzymes or receptors. The benzyloxy-phenyl group may enhance binding affinity to certain targets, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The following table summarizes critical structural and physicochemical differences between the compound and its analogs:

Detailed Analysis of Structural and Functional Differences

Electronic and Steric Effects

- Trifluoromethyl vs.

- Chlorobenzyl Substituent : The 4-chlorobenzyl group in CAS 169452-10-2 introduces steric bulk and halogen-bonding capability, which may enhance interactions with hydrophobic enzyme pockets .

Solubility and Lipophilicity

- Hydroxypropan-2-yl Group : The hydrophilic 3-hydroxypropan-2-yl substituent in CAS 66605-58-1 increases aqueous solubility, making it suitable for prodrug formulations .

- Fluorinated Analogs : Difluoromethyl (CAS 1366879-14-2) and trifluoromethyl (CAS 886365-38-4) groups enhance lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

tert-Butyl (1-(2-amino-1-(4-(benzyloxy)phenyl)ethyl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl (2S)-2-amino-3-(4-benzoyloxyphenyl)propanoate, with the molecular formula . The presence of the benzyloxy group is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H31N3O4 |

| Molecular Weight | 365.46 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are critical in regulating cell proliferation and survival.

Binding Affinity

Molecular modeling simulations have indicated that this compound can bind to the colchicine site of β-tubulin, affecting microtubule dynamics and potentially leading to antiproliferative effects in cancer cells .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit the growth of HeLa cells by disrupting microtubule assembly, leading to mitotic arrest and subsequent cell death .

Structure-Activity Relationship (SAR)

A systematic exploration of related compounds has revealed that modifications in the benzyloxy group significantly influence biological activity. Compounds with varying substituents on the aromatic ring have been tested, showing that electron-donating groups enhance antiproliferative activity while electron-withdrawing groups diminish it .

Case Studies

Case Study 1: Inhibition of Cancer Cell Growth

In a study examining the effects of this compound on breast cancer cells, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle at the G2/M phase .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was observed that this compound could mitigate neuronal cell death induced by oxidative stress, suggesting a potential role in treating neurodegenerative diseases .

Q & A

Q. Critical Factors :

- Solvent choice (e.g., dichloromethane or methanol) and inert atmosphere (N₂/Ar) to prevent oxidation .

- Temperature control during reductive amination to minimize side reactions.

- Purification via silica gel chromatography to isolate intermediates, achieving yields >85% in optimized steps .

How can researchers characterize this compound’s purity and structural integrity using advanced spectroscopic techniques?

Answer:

A combination of analytical methods is essential:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), pyrrolidine ring protons (δ 2.5–3.5 ppm), and aromatic signals from the benzyloxy group (δ 6.8–7.4 ppm) .

- Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., calculated [M+H]⁺ = 438.25; observed 438.24) .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. Data Interpretation :

- Discrepancies in NMR splitting patterns may indicate stereochemical impurities (e.g., epimerization during synthesis) .

What are the key stability considerations for this compound under varying experimental conditions?

Answer:

Stability is influenced by:

- pH Sensitivity : The carbamate group hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating neutral buffers in biological assays .

- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzyloxy group .

- Oxygen Sensitivity : The pyrrolidine ring may oxidize; use antioxidant additives (e.g., BHT) in long-term storage .

Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when properly stored .

How does the stereochemistry of the pyrrolidine ring impact biological activity, and how can enantiomeric purity be ensured?

Answer:

- Stereochemical Impact : The (R)- or (S)-configuration at the pyrrolidine C3 position affects binding to biological targets (e.g., enzymes or GPCRs). For example, (S)-enantiomers may exhibit 10-fold higher receptor affinity due to optimal spatial alignment .

- Enantiomeric Control :

Case Study : A related compound, (S)-tert-butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate, showed 90% inhibition of a target enzyme vs. 30% for the (R)-form .

What strategies resolve contradictions in reported biological data for structurally analogous compounds?

Answer:

Discrepancies often arise from:

- Structural Variants : Minor substitutions (e.g., benzyl vs. 4-fluorobenzyl groups) alter lipophilicity and target engagement. For example, replacing benzyl with 4-Cl-benzyl increases logP by 0.5, enhancing membrane permeability .

- Assay Conditions : Differences in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. CHO) can skew IC₅₀ values by >50% .

Q. Resolution Workflow :

Re-test compounds side-by-side under standardized conditions.

Perform molecular docking to predict binding modes and validate with mutagenesis studies .

What are the methodological best practices for evaluating this compound’s potential as a protease inhibitor?

Answer:

- Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition kinetics. Pre-incubate the compound with the enzyme (30 min, 37°C) to assess time-dependent activity .

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS after treating cells (e.g., HepG2) for 24 hours .

- Selectivity Screening : Test against a panel of proteases (e.g., caspases, serine proteases) to identify off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.